molecular formula C15H13BrO B1334068 3-Bromo-3',5'-dimethylbenzophenone CAS No. 844879-51-2

3-Bromo-3',5'-dimethylbenzophenone

Cat. No. B1334068
M. Wt: 289.17 g/mol
InChI Key: YQISVAIVZKRMCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated aromatic compounds is a topic of interest in several papers. For instance, the synthesis of antipyrine derivatives with bromine substituents is reported, which involves good yields and spectroscopic characterization . Similarly, the optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands is discussed, which involves structure-guided optimization . These methods could potentially be adapted for the synthesis of 3-Bromo-3',5'-dimethylbenzophenone, although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of brominated compounds is a key focus in the papers. For example, the X-ray structure characterization of antipyrine derivatives reveals that the compounds crystallize in the monoclinic P21/c space group and that their crystal packing is stabilized by hydrogen bonds and π-interactions . The molecular structure of 3,5-dimethylbenzophenone has been analyzed using density functional theory, which provides insights into bond lengths, bond angles, and vibrational frequencies . These findings could be extrapolated to understand the molecular structure of 3-Bromo-3',5'-dimethylbenzophenone.

Chemical Reactions Analysis

The papers describe various chemical reactions involving brominated compounds. For instance, the thermal decomposition of a brominated biphenolate compound results in the formation of different products, indicating the reactivity of such compounds under thermal conditions . The reactivity of 3-Bromo-3',5'-dimethylbenzophenone could be similar, with potential for various chemical transformations under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are well-documented in the papers. The vibrational spectroscopic analysis of 3,5-dimethylbenzophenone provides information on its infrared and Raman spectra, which can be used to deduce similar properties for 3-Bromo-3',5'-dimethylbenzophenone . The thermal stability of related compounds is also discussed, which is an important aspect of their physical properties . The papers do not directly address the properties of 3-Bromo-3',5'-dimethylbenzophenone, but the properties of similar compounds can offer valuable insights.

Scientific Research Applications

Photodynamic Therapy Applications

3-Bromo-3',5'-dimethylbenzophenone has potential applications in photodynamic therapy, particularly in the treatment of cancer. For example, a study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base, related to this compound, demonstrated its usefulness as a Type II photosensitizer due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Phenothiazines

3-Bromo-3',5'-dimethylbenzophenone is involved in the synthesis of phenothiazines, compounds with a wide spectrum of pharmacological activities, including potential effects against cancer. The process of Smiles rearrangement of related compounds leads to the formation of phenothiazines, highlighting the chemical's significance in synthetic organic chemistry (Sharma, Gupta, Gautam, & Gupta, 2002).

Natural Antioxidant Sources

Research on bromophenols derived from marine algae, which are structurally similar to 3-Bromo-3',5'-dimethylbenzophenone, shows that these compounds are excellent natural sources of antioxidants. These findings suggest potential applications in food preservation and health supplements due to their strong free radical scavenging activities (Li, Li, Gloer, & Wang, 2011).

Heterocyclic Chemistry

In heterocyclic chemistry, compounds related to 3-Bromo-3',5'-dimethylbenzophenone are utilized for the synthesis of various heterocycles, demonstrating its versatility in the development of new chemical entities. This expands its utility in the creation of novel compounds with potential pharmaceutical applications (Abdelhamid & Shiaty, 1988).

properties

IUPAC Name

(3-bromophenyl)-(3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c1-10-6-11(2)8-13(7-10)15(17)12-4-3-5-14(16)9-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQISVAIVZKRMCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373646
Record name 3-Bromo-3',5'-dimethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-3',5'-dimethylbenzophenone

CAS RN

844879-51-2
Record name (3-Bromophenyl)(3,5-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844879-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-3',5'-dimethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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